(4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate
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Overview
Description
(4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a nitrophenyl group, a chloro substituent, and a sulfonate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves the reaction of 4-nitrophenyl chloroformate with 5-chloro-1,3-dimethylpyrazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfonate group can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Reduction: Formation of 4-aminophenyl derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
(4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The chloro substituent can facilitate nucleophilic substitution reactions, making the compound a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-carboxylate
- (4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-phosphate
- (4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-thiolate
Uniqueness
(4-Nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical properties such as increased solubility and reactivity compared to its carboxylate, phosphate, and thiolate analogs. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Properties
IUPAC Name |
(4-nitrophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O5S/c1-7-10(11(12)14(2)13-7)21(18,19)20-9-5-3-8(4-6-9)15(16)17/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXMGYDGUVDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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